molecular formula C38H49KN6O9S B607728 Grazoprevir potassium CAS No. 1206524-86-8

Grazoprevir potassium

货号: B607728
CAS 编号: 1206524-86-8
分子量: 805.0
InChI 键: MVOGOEKATQJYHW-CIAYNJNFSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Grazoprevir potassium is a direct-acting antiviral medication used in combination therapy to treat chronic Hepatitis C, an infectious liver disease caused by the Hepatitis C Virus (HCV). It is a second-generation NS3/4A protease inhibitor that targets the viral replication process, making it a crucial component in modern HCV treatment regimens .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of grazoprevir potassium involves a series of complex chemical reactions. One of the key steps is the ring-closing metathesis reaction, which is instrumental in forming the P2-P4 macrocycle structure of the compound. This reaction is facilitated by molecular modeling and the flexibility of the ring-closing metathesis reaction .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the separation and quantification of grazoprevir and its analogs .

化学反应分析

Types of Reactions: Grazoprevir potassium undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of grazoprevir .

科学研究应用

Pharmacological Profile

Chemical Structure and Properties:

  • Molecular Formula: C38H49N6O9SK
  • Molecular Weight: 804.99 g/mol
  • CAS Number: 1206524-86-8 (Grazoprevir Potassium)

This compound is characterized by its ability to inhibit the NS3/4A protease, which is crucial for the replication of HCV. The compound's unique structure allows it to maintain high potency against various HCV genotypes, including those resistant to first-generation protease inhibitors.

Clinical Applications

  • HCV Treatment:
    This compound is primarily utilized in combination therapies for chronic HCV infection. It has been studied extensively in clinical trials, particularly in combination with elbasvir, another antiviral agent targeting the NS5A protein.
    • Efficacy Studies:
      A study demonstrated that the combination of grazoprevir and elbasvir effectively reduces HCV RNA levels, showcasing a high genetic barrier to resistance12.
    StudyTreatment RegimenDurationSustained Virologic Response (%)
    Grazoprevir + Elbasvir8 weeks98% (GT1a)
    Grazoprevir + Elbasvir12 weeks95% (GT4)
  • Pharmacokinetics:
    The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability characteristics. For instance, co-administration with other medications like pantoprazole does not significantly alter its pharmacokinetics[^7].
    • Key Pharmacokinetic Parameters:
    ParameterGrazoprevir + Elbasvir (100 mg/50 mg)
    AUC0-t (nM·hr)1810
    Cmax (nM)106

Formulation Advantages

This compound exhibits enhanced formulation properties compared to other salts. Notably, it demonstrates improved solubility and stability, which are critical for effective drug delivery. The lack of salt disproportionation contributes to its superior dissolution profile3.

  • Comparison with Other Salts:
    PropertyThis compoundOther Salts
    Solubility in WaterHighVariable
    StabilityEnhancedLower
    BioavailabilityImprovedLess effective

Case Studies

  • Clinical Trial Data:
    In a pivotal trial involving patients with chronic HCV genotype 1 infections, the combination therapy of grazoprevir and elbasvir resulted in a sustained virologic response rate of over 90% after an 8-week treatment course12. This highlights its effectiveness even in patients previously treated with other antiviral therapies.
  • Resistance Studies:
    Research has indicated that grazoprevir maintains activity against common resistance-associated variants, making it a robust option for patients who have experienced treatment failures with other direct-acting antivirals4.

作用机制

Grazoprevir potassium exerts its effects by inhibiting the NS3/4A protease, a serine protease enzyme essential for the proteolytic cleavage of the HCV-encoded polyprotein into mature proteins (NS3, NS4A, NS4B, NS5A, and NS5B). This inhibition prevents viral replication and the production of new viral particles .

相似化合物的比较

    Boceprevir: Another NS3/4A protease inhibitor used in the treatment of HCV.

    Simeprevir: A protease inhibitor with a similar mechanism of action.

    Telaprevir: An earlier generation NS3/4A protease inhibitor.

Uniqueness of Grazoprevir Potassium: this compound stands out due to its high potency, broad genotype coverage, and favorable pharmacokinetic profile. It is effective against a range of HCV genotype variants, including those resistant to other antiviral medications .

生物活性

Grazoprevir potassium is a potent antiviral compound primarily used in the treatment of Hepatitis C Virus (HCV) infections. It functions as a second-generation NS3/4A protease inhibitor, crucial for inhibiting viral replication. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy based on diverse research sources.

Grazoprevir targets the NS3/4A protease enzyme of HCV, which is essential for processing the viral polyprotein into mature proteins necessary for viral replication. The compound exhibits high potency against various HCV genotypes:

  • IC50 Values :
    • Genotype 1a: 7 pM
    • Genotype 1b: 4 pM
    • Genotype 4: 62 pM

These values indicate that Grazoprevir effectively inhibits the protease activity at extremely low concentrations, underscoring its potential as a therapeutic agent against HCV .

Pharmacokinetics

Grazoprevir's pharmacokinetic profile reveals important characteristics regarding its absorption, distribution, metabolism, and elimination:

  • Absorption : Peak plasma concentrations occur between 0.5 to 3 hours post-administration. The absolute bioavailability is approximately 27%, with food increasing peak concentration by up to 2.8 times .
  • Volume of Distribution : The apparent volume of distribution is about 1250 liters, indicating extensive tissue distribution, particularly in the liver .
  • Protein Binding : Grazoprevir is highly bound to plasma proteins (>98.8%), primarily human serum albumin and α1-acid glycoprotein .
  • Metabolism and Elimination : It undergoes partial oxidative metabolism via CYP3A and is predominantly eliminated through feces (90%) with minimal renal excretion (<1%) .
  • Half-life : The geometric mean terminal half-life is approximately 31 hours in HCV-infected patients .

Efficacy in Clinical Trials

Clinical studies have demonstrated the efficacy of Grazoprevir in combination therapies for HCV:

  • Combination Therapy : Grazoprevir is often combined with Elbasvir (EBR) in fixed-dose formulations. A notable trial showed that an 8-week regimen of EBR/Grazoprevir achieved sustained virologic response (SVR) rates exceeding 95% in genotype 4-infected patients .
  • Sustained Virologic Response (SVR) : In trials involving various genotypes, Grazoprevir has shown promising results with SVR12 rates indicating virologic cure at 12 weeks post-treatment .

Case Studies

Several case studies provide insights into the real-world application and effectiveness of Grazoprevir:

  • HCV Genotype 1 Infection : In a cohort study involving patients with HCV genotype 1, treatment with Grazoprevir/Elbasvir resulted in an SVR12 rate of over 95%, demonstrating its efficacy across diverse populations.
  • Adverse Effects Monitoring : While generally well-tolerated, some patients reported mild adverse effects such as fatigue and headache. Monitoring for potential drug-drug interactions is crucial due to Grazoprevir's metabolism via CYP3A .

Comparative Efficacy Table

Treatment RegimenDurationSVR12 Rate (%)Notable Findings
Grazoprevir/Elbasvir8 weeks>95Effective for genotype 4; minimal side effects
Sofosbuvir/Velpatasvir12 weeks>95Broad genotype coverage; well-studied
Harvoni (Sofosbuvir/Ledipasvir)12 weeks>95Standard treatment; high efficacy

属性

IUPAC Name

potassium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O9S.K/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOGOEKATQJYHW-CIAYNJNFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H49KN6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

805.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206524-86-8
Record name Grazoprevir potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206524868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。